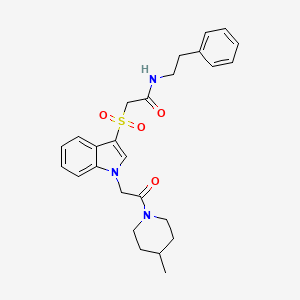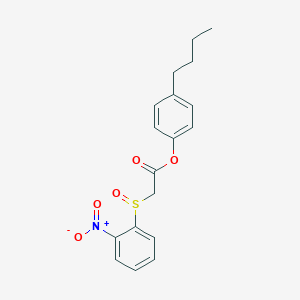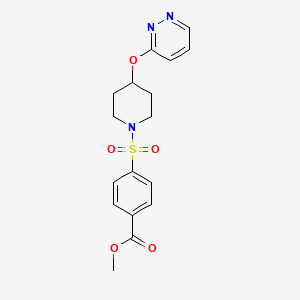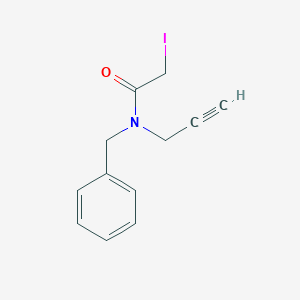
2-(Piperidin-3-ylmethoxy)pyridine-4-carboxamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Piperidin-3-ylmethoxy)pyridine-4-carboxamide;dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is commonly referred to as P3C and is known for its ability to activate Toll-like receptor 3 (TLR3), which plays a crucial role in the immune system response.
Scientific Research Applications
Drug Design and Development
The compound “2-(Piperidin-3-ylmethoxy)pyridine-4-carboxamide;dihydrochloride” is a valuable synthetic intermediate in drug design and development. Its piperidine moiety is a common feature in many pharmaceuticals, making it a key fragment for constructing new drug molecules. This compound can be used to create derivatives that target specific receptors or enzymes within the body, potentially leading to the development of new treatments for diseases .
Pharmacological Research
In pharmacology, this compound’s derivatives have been explored for their potential as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are relevant in the context of Crizotinib-resistant cancers . This highlights its role in the development of targeted cancer therapies, contributing to personalized medicine approaches.
Biochemical Studies
Biochemically, “2-(Piperidin-3-ylmethoxy)pyridine-4-carboxamide;dihydrochloride” serves as a building block for compounds that can be used in enzyme inhibition studies. For instance, its derivatives have been investigated as urease inhibitors, which are significant in the treatment of diseases caused by ureolytic bacteria . Such studies are crucial for understanding enzyme mechanisms and designing inhibitors that can lead to new therapeutic agents.
Organic Synthesis
In organic synthesis, this compound provides a versatile starting point for the synthesis of various piperidine derivatives. It is involved in intra- and intermolecular reactions, such as cyclization and annulation, which are fundamental in creating complex organic molecules . These synthetic routes are essential for producing compounds with potential pharmacological activities.
Chemical Research
Within chemical research, “2-(Piperidin-3-ylmethoxy)pyridine-4-carboxamide;dihydrochloride” is utilized for its reactivity in forming novel structures through condensation reactions. It is particularly useful in the synthesis of pyridine carboxamide and carbothioamide derivatives, which have applications in enzyme inhibition and other biochemical pathways .
Drug Resistance Studies
The compound’s role in the design of inhibitors for drug-resistant targets, such as the aforementioned ALK and ROS1 kinases, is crucial in the ongoing battle against drug resistance . By developing new molecules that can overcome resistance mechanisms, researchers can extend the efficacy of existing drugs and discover new therapeutic strategies.
properties
IUPAC Name |
2-(piperidin-3-ylmethoxy)pyridine-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.2ClH/c13-12(16)10-3-5-15-11(6-10)17-8-9-2-1-4-14-7-9;;/h3,5-6,9,14H,1-2,4,7-8H2,(H2,13,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVJDWSMVFKSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC=CC(=C2)C(=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Piperidin-3-yl)methoxy]pyridine-4-carboxamide dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2895885.png)




![(Z)-methyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895893.png)


![Tert-butyl 3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2895896.png)

![2-ethyl-5,5a-dihydro-2H-pyrazolo[3',4':5,6]pyrimido[2,1-a]isoindole-4,10-dione](/img/structure/B2895901.png)


